molecular formula C22H22ClNO3S2 B4027287 5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one

5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4027287
M. Wt: 448.0 g/mol
InChI Key: YTHOPDXJCOGQIR-JAIQZWGSSA-N
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Description

5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C22H22ClNO3S2 and its molecular weight is 448.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 447.0729636 g/mol and the complexity rating of the compound is 627. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

A substantial body of research has been dedicated to exploring the antimicrobial potential of thiazolidinone derivatives. Krátký, Vinšová, and Stolaříková (2017) synthesized and evaluated a series of rhodanine-3-acetic acid-based derivatives as potential antimicrobial agents against bacteria, mycobacteria, and fungi. Their study identified compounds with significant activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, highlighting the potential of these derivatives in treating mycobacterial infections M. Krátký, J. Vinšová, J. Stolaříková, 2017. Another research conducted by Stana et al. (2014) focused on the synthesis of thiazolidine-2,4-dione derivatives and their screening for antimicrobial activity, demonstrating notable inhibitory activities against Gram-positive bacteria and Candida albicans A. Stana, B. Tiperciuc, M. Duma, A. Pîrnău, P. Vérité, O. Oniga, 2014.

Anticancer Properties

The exploration of thiazolidinone derivatives extends into the realm of anticancer research. Sherif, Eldeen, and Helal (2013) engaged in the synthesis and characterization of thiazole and 2-thioxoimidazolidinone derivatives, assessing their antimicrobial and anticancer properties. This study contributed to the understanding of the structural requirements for anticancer activity within this class of compounds M. Sherif, I.M.S. Eldeen, E. Helal, 2013. Furthermore, Deep and colleagues (2016) synthesized a novel series of 4-thiazolidinone derivatives, evaluating their antimicrobial and anticancer potentials. This research highlighted specific compounds exhibiting significant anticancer activity, emphasizing the role of electronic parameters in their biological activities A. Deep, Pradeep Kumar, B. Narasimhan, S. Lim, K. Ramasamy, R. Mishra, V. Mani, 2016.

Properties

IUPAC Name

(5Z)-5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO3S2/c1-14(2)12-24-21(25)20(29-22(24)28)11-15-8-9-18(19(10-15)26-3)27-13-16-6-4-5-7-17(16)23/h4-11,14H,12-13H2,1-3H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHOPDXJCOGQIR-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.